molecular formula C24H21N3O4 B14878440 (Z)-2-(2,4-dimethoxyphenyl)-4-(((pyridin-2-ylmethyl)amino)methylene)isoquinoline-1,3(2H,4H)-dione

(Z)-2-(2,4-dimethoxyphenyl)-4-(((pyridin-2-ylmethyl)amino)methylene)isoquinoline-1,3(2H,4H)-dione

Cat. No.: B14878440
M. Wt: 415.4 g/mol
InChI Key: PLDXVLZXWAXUAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(2,4-dimethoxyphenyl)-4-(((pyridin-2-ylmethyl)amino)methylene)isoquinoline-1,3(2H,4H)-dione is a synthetic organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,4-dimethoxyphenyl)-4-(((pyridin-2-ylmethyl)amino)methylene)isoquinoline-1,3(2H,4H)-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation or Bischler-Napieralski cyclization.

    Introduction of the Dimethoxyphenyl Group: This step might involve electrophilic aromatic substitution or cross-coupling reactions.

    Attachment of the Pyridin-2-ylmethyl Group: This can be done using nucleophilic substitution or reductive amination.

    Formation of the (Z)-Methylene Group: This step often involves Wittig or Horner-Wadsworth-Emmons reactions.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This often includes:

    Catalysis: Using catalysts to improve reaction efficiency.

    Green Chemistry: Implementing environmentally friendly solvents and reagents.

    Process Optimization: Scaling up reactions and optimizing conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions might convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying the aromatic rings or the isoquinoline core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding: Investigated for its ability to bind to certain biological receptors.

Medicine

    Drug Development: Explored for its potential as a therapeutic agent in treating various diseases.

    Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.

Industry

    Material Science:

    Agriculture: Investigated for its use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (Z)-2-(2,4-dimethoxyphenyl)-4-(((pyridin-2-ylmethyl)amino)methylene)isoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and modulating their activity.

    Signaling Pathways: Interference with cellular signaling pathways, leading to changes in cell function.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds with similar isoquinoline cores but different substituents.

    Phenyl Derivatives: Compounds with similar phenyl groups but different core structures.

Uniqueness

    Structural Features: The unique combination of the isoquinoline core, dimethoxyphenyl group, and pyridin-2-ylmethyl group.

    Biological Activity: Distinct biological activities compared to other similar compounds.

This general structure should help you get started on your detailed article For precise information, consulting scientific literature and databases would be essential

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-3-hydroxy-4-(pyridin-2-ylmethyliminomethyl)isoquinolin-1-one

InChI

InChI=1S/C24H21N3O4/c1-30-17-10-11-21(22(13-17)31-2)27-23(28)19-9-4-3-8-18(19)20(24(27)29)15-25-14-16-7-5-6-12-26-16/h3-13,15,29H,14H2,1-2H3

InChI Key

PLDXVLZXWAXUAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=C(C3=CC=CC=C3C2=O)C=NCC4=CC=CC=N4)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.